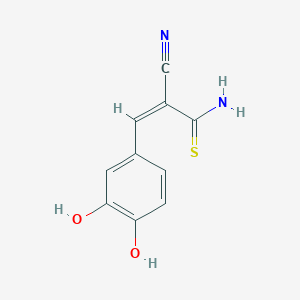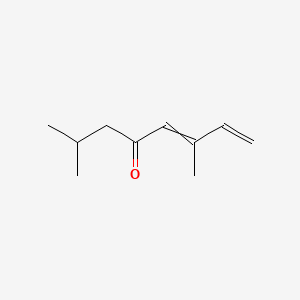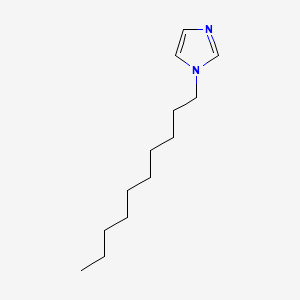
2,6,7-Trihydroxy-9-methylxanthen-3-on
Übersicht
Beschreibung
NSC-66209 ist eine chemische Verbindung, die für ihre potenziellen therapeutischen Anwendungen bekannt ist. Sie wurde auf ihre inhibitorischen Wirkungen auf bestimmte Enzyme und ihre Rolle in verschiedenen biochemischen Stoffwechselwegen untersucht .
Wissenschaftliche Forschungsanwendungen
NSC-66209 wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht. Es wurde als Inhibitor in biochemischen Assays verwendet, insbesondere bei der Untersuchung von NRH:Chinon-Oxidoreduktase 2 (NQO2) Beispielsweise wurde es bei der Arzneimittelforschung und -entwicklung sowie bei der Untersuchung verschiedener biochemischer Stoffwechselwege eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von NSC-66209 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Stoffwechselwegen. Es wirkt als Inhibitor bestimmter Enzyme, wie z. B. NRH:Chinon-Oxidoreduktase 2 (NQO2), indem es an das aktive Zentrum bindet und das Enzym daran hindert, seine Reaktion zu katalysieren . Diese Hemmung kann zu verschiedenen nachgelagerten Effekten führen, abhängig vom beteiligten spezifischen Stoffwechselweg.
Wirkmechanismus
The mechanism of action of NSC-66209 involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as NRH:quinone oxidoreductase 2 (NQO2), by binding to the active site and preventing the enzyme from catalyzing its reaction . This inhibition can lead to various downstream effects, depending on the specific pathway involved.
Biochemische Analyse
Biochemical Properties
2,6,7-Trihydroxy-9-methylxanthen-3-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as NRH:quinone oxidoreductase 2 (NQO2) and induced myeloid leukemia cell differentiation protein Mcl-1 (MCL1) . These interactions are crucial for its inhibitory effects, which can influence various cellular processes. The compound’s ability to chelate metals like iron and copper also adds to its biochemical significance .
Cellular Effects
2,6,7-Trihydroxy-9-methylxanthen-3-one has been shown to affect various types of cells, including breast adenocarcinoma cell lines and erythrocytes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with MCL1 can lead to changes in gene expression that promote cell differentiation and apoptosis . Additionally, its metal-chelating properties can impact cellular metabolism by altering the availability of essential metal ions .
Molecular Mechanism
The molecular mechanism of 2,6,7-Trihydroxy-9-methylxanthen-3-one involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active sites of enzymes like NQO2 and MCL1, leading to their inhibition . This inhibition can result in changes in gene expression and cellular processes, such as apoptosis and differentiation. The compound’s metal-chelating properties also play a role in its molecular mechanism by affecting the availability of metal ions required for enzymatic activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6,7-Trihydroxy-9-methylxanthen-3-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to a decrease in its inhibitory effects . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to induce apoptosis and cell differentiation over extended periods .
Dosage Effects in Animal Models
The effects of 2,6,7-Trihydroxy-9-methylxanthen-3-one vary with different dosages in animal models. At lower doses, the compound can promote cell differentiation and apoptosis without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects are important for determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
2,6,7-Trihydroxy-9-methylxanthen-3-one is involved in various metabolic pathways, including those related to its metal-chelating properties. The compound interacts with enzymes and cofactors that are essential for metabolic processes, such as iron and copper metabolism . Its effects on metabolic flux and metabolite levels can influence cellular metabolism and overall physiological functions.
Transport and Distribution
The transport and distribution of 2,6,7-Trihydroxy-9-methylxanthen-3-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to chelate metals also affects its transport and distribution by altering the availability of metal ions required for transport processes .
Subcellular Localization
The subcellular localization of 2,6,7-Trihydroxy-9-methylxanthen-3-one is influenced by targeting signals and post-translational modifications. The compound is often localized in cellular compartments where it can interact with its target enzymes and biomolecules. Its localization can affect its activity and function, as well as its ability to modulate cellular processes such as apoptosis and differentiation .
Vorbereitungsmethoden
Die Synthese von NSC-66209 umfasst mehrere Schritte, darunter die Verwendung spezifischer Reagenzien und Bedingungen. Ein gängiges Verfahren beinhaltet die Reaktion von 2,6,7-Trihydroxy-9-methyl-xanthen-3-on mit geeigneten Reagenzien unter kontrollierten Bedingungen . Industrielle Produktionsverfahren können variieren, folgen aber im Allgemeinen ähnlichen synthetischen Routen, um die Reinheit und Wirksamkeit der Verbindung sicherzustellen.
Chemische Reaktionsanalyse
NSC-66209 durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Analyse Chemischer Reaktionen
NSC-66209 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
NSC-66209 kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B. 2,6,7-Trihydroxy-9-methyl-xanthen-3-on und anderen Xanthenonderivaten . Diese Verbindungen weisen ähnliche chemische Strukturen und Eigenschaften auf, können sich jedoch in ihren spezifischen Anwendungen und ihrer Wirksamkeit unterscheiden. Die Einzigartigkeit von NSC-66209 liegt in seinen spezifischen inhibitorischen Wirkungen auf bestimmte Enzyme und seinen potenziellen therapeutischen Anwendungen .
Referenzen
Eigenschaften
IUPAC Name |
2,6,7-trihydroxy-9-methylxanthen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-6-7-2-9(15)11(17)4-13(7)19-14-5-12(18)10(16)3-8(6)14/h2-5,15-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVNNUHRZXQCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)C=C2OC3=CC(=C(C=C13)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202396 | |
| Record name | Methyl fluorone black | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5407-46-5 | |
| Record name | 2,6,7-Trihydroxy-9-methyl-3H-xanthen-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5407-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl fluorone black | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-66209 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000736515 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl fluorone black | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,7-trihydroxy-9-methylxanthen-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.062 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL FLUORONE BLACK | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQC69H1NAG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does the staining ability of Methyl Fluorone Black compare to the commonly used stain Hematoxylin?
A2: While Methyl Fluorone Black demonstrates potential as a nuclear stain, it is noted to be less useful than its phenyl counterpart, Fluorone Black. [] Additionally, the research emphasizes that neither Methyl Fluorone Black nor Fluorone Black possess the same versatility as Hematoxylin in staining various cellular structures. [] This suggests that Hematoxylin offers a broader range of applications in histological staining compared to Methyl Fluorone Black.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Cyano-2-[3-[4-(phenylmethyl)-1-piperazinyl]-2-quinoxalinyl]acetic acid 2-methoxyethyl ester](/img/structure/B1197701.png)
![6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1197702.png)


![4-[[(2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-N-(3-amino-3-imino-propyl)-1-methyl-pyrrole-2-carboxamide](/img/structure/B1197709.png)







